molecular formula C12H13NO4 B3057514 Methyl 2-(3-oxobutanoylamino)benzoate CAS No. 81937-41-9

Methyl 2-(3-oxobutanoylamino)benzoate

Cat. No. B3057514
Key on ui cas rn: 81937-41-9
M. Wt: 235.24 g/mol
InChI Key: ZMRPSFSQZDTZLX-UHFFFAOYSA-N
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Patent
US06861419B2

Procedure details

A solution of 2-amino-benzoic acid methyl ester (1.51 g, 10 mmol) and triethylamine (97.2 mmol/ml, 0.0194 mL, 0.14 mmol, 0.014 eq) in toluene (4 mL) was heated to 60° C. and then a solution of 4-methylene-oxetan-2-one (0.84 g, 10 mmol) in toluene (2 ml) was added to the solution over 15 minutes. The reaction was heated at 80° C. for 6 hours and then at 50° C. for 16 hours. Progress of the reaction was monitored by TLC (silica gel, hexane-ethyl acetate (7:3 v/v)), analytical HPLC and LCMS and upon its completion the mixture was partitioned between ethyl acetate and aqueous hydrochloric acid (1 N). The organic layer was washed with water, saturated sodium bicarbonate, water and then brine, dried over Na2SO4 and concentrated to give an orange solid. The solid was crystalized from methylene chloride/ethyl acetate and hexane to provide 2-(3-oxo-butanoylamino)-benzoic acid methyl ester (1.83 g, 78%) as large colorless prisms, mp 81-83° C. (lit., mp 79-80° C.). LCMS MH+ 235.6.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.0194 mL
Type
catalyst
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:10].[CH2:12]=[C:13]1[O:16][C:15](=[O:17])[CH2:14]1.CCCCCC.C(OCC)(=O)C>C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:15](=[O:17])[CH2:14][C:13](=[O:16])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)N)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.0194 mL
Type
catalyst
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
C=C1CC(O1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and aqueous hydrochloric acid (1 N)
WASH
Type
WASH
Details
The organic layer was washed with water, saturated sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The solid was crystalized from methylene chloride/ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)NC(CC(C)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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